Cas no 16218-32-9 (2,7-Diiodophenanthrenequinone)
2,7-Diiodophenanthrenequinone Chemical and Physical Properties
Names and Identifiers
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- 2,7-Diiodophenanthrene-9,10-dione
- 2,7-Diiodophenanthrenequinone
- 2,7-diiodo-9,10-phenanthrenequinone
- 2,7-diiodo-9,10-phenenthrenequinone
- 2,7-diiodophenanthren-9,10-dione
- 2,7-Diiodo-phenanthrene-9,10-dione
- 2,7-diiodophenanthrene-9,10-quinone
- 2,7-diodophenanthrenequinone
- ZLD0612
- Phenanthrenequinone,2,7-diiodo- (8CI)
- 2,7-DIIODO-9,10-DIHYDROPHENANTHRENE-9,10-DIONE
- 16218-32-9
- Phenantrene-9,10(9H,10H)-dione, 2,7-diiodo-
- Phenanthrenequinone, 2,7-diiodo-
- AS-62274
- 2,7-Diiodo-9,10-phenanthrenedione #
- 9,10-Phenanthrenedione, 2,7-diiodo-
- SCHEMBL1963896
- SB66590
- FJEXTLBWOUQIBN-UHFFFAOYSA-N
- A810348
- CS-0336958
- 2,7-bis(iodanyl)phenanthrene-9,10-dione
- 9,10-Phenanthrenedione, 9,10-dihydro-2,7-diiodo-
- FT-0704130
- AKOS000741616
- DTXSID00343666
-
- MDL: MFCD00451677
- Inchi: 1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
- InChI Key: FJEXTLBWOUQIBN-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)C(C(C1C=C(C=CC2=1)I)=O)=O
Computed Properties
- Exact Mass: 459.84600
- Monoisotopic Mass: 459.84572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 2.263
- Melting Point: 309-310 ºC
- PSA: 34.14000
- LogP: 3.94180
2,7-Diiodophenanthrenequinone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,7-Diiodophenanthrenequinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146091-5g |
2,7-Diiodophenanthrene-9,10-dione |
16218-32-9 | 95% | 5g |
371.25 USD | 2021-06-15 | |
| TRC | D267700-50mg |
2,7-Diiodophenanthrenequinone |
16218-32-9 | 50mg |
$ 205.00 | 2022-06-05 | ||
| TRC | D267700-100mg |
2,7-Diiodophenanthrenequinone |
16218-32-9 | 100mg |
$ 330.00 | 2022-06-05 | ||
| TRC | D267700-250mg |
2,7-Diiodophenanthrenequinone |
16218-32-9 | 250mg |
$ 655.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D924353-1g |
2,7-Diiodophenanthrene-9,10-dione |
16218-32-9 | 98% | 1g |
¥737.10 | 2022-01-12 | |
| eNovation Chemicals LLC | D768423-250mg |
9,10-Phenanthrenedione, 2,7-diiodo- |
16218-32-9 | 98% | 250mg |
$95 | 2024-06-07 | |
| eNovation Chemicals LLC | D768423-5g |
9,10-Phenanthrenedione, 2,7-diiodo- |
16218-32-9 | 98% | 5g |
$410 | 2024-06-07 | |
| eNovation Chemicals LLC | D768423-250mg |
9,10-Phenanthrenedione, 2,7-diiodo- |
16218-32-9 | 98% | 250mg |
$95 | 2025-02-18 | |
| eNovation Chemicals LLC | D768423-1g |
9,10-Phenanthrenedione, 2,7-diiodo- |
16218-32-9 | 98% | 1g |
$175 | 2025-02-18 | |
| eNovation Chemicals LLC | D768423-5g |
9,10-Phenanthrenedione, 2,7-diiodo- |
16218-32-9 | 98% | 5g |
$450 | 2025-02-18 |
2,7-Diiodophenanthrenequinone Suppliers
2,7-Diiodophenanthrenequinone Related Literature
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Min Wang,Yicheng Zhang,Xinyu Yang,Peipei Sun Org. Biomol. Chem. 2022 20 2467
Additional information on 2,7-Diiodophenanthrenequinone
Recent Advances in the Study of 2,7-Diiodophenanthrenequinone (CAS: 16218-32-9) and Its Applications in Chemical Biology and Medicine
2,7-Diiodophenanthrenequinone (CAS: 16218-32-9) is a halogenated phenanthrenequinone derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and medicine. This compound, characterized by its iodine substituents at the 2 and 7 positions of the phenanthrenequinone backbone, exhibits remarkable reactivity and versatility, making it a valuable building block in synthetic chemistry and a promising candidate for drug discovery and development.
Recent studies have focused on the synthesis and functionalization of 2,7-Diiodophenanthrenequinone, exploring its utility as a precursor for more complex molecular architectures. Researchers have successfully employed this compound in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to generate diverse phenanthrenequinone derivatives with tailored properties. These derivatives have shown potential in various applications, including organic electronics, photodynamic therapy, and as inhibitors of specific biological targets.
In the context of medicinal chemistry, 2,7-Diiodophenanthrenequinone has been investigated for its biological activity. Preliminary studies indicate that this compound and its derivatives exhibit promising anticancer properties, particularly in targeting DNA topoisomerases and inducing apoptosis in cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) under light irradiation has been explored for photodynamic therapy applications, offering a potential avenue for non-invasive cancer treatment.
The mechanistic insights into the biological activity of 2,7-Diiodophenanthrenequinone have been elucidated through a combination of in vitro and in silico studies. Molecular docking simulations have revealed its potential interactions with key enzymes involved in cell proliferation and survival, providing a foundation for the rational design of more potent and selective analogs. Furthermore, structure-activity relationship (SAR) studies have identified critical structural features that influence its efficacy and selectivity, guiding future optimization efforts.
Beyond its therapeutic potential, 2,7-Diiodophenanthrenequinone has also found applications in materials science. Its electron-accepting properties and stability under various conditions make it a suitable candidate for use in organic semiconductors and photovoltaic devices. Recent advancements in the synthesis of conjugated polymers incorporating this moiety have demonstrated improved charge transport properties, highlighting its versatility in interdisciplinary research.
In conclusion, 2,7-Diiodophenanthrenequinone (CAS: 16218-32-9) represents a multifaceted compound with significant potential in chemical biology and medicine. Ongoing research continues to uncover new applications and refine its properties, paving the way for innovative therapeutic and technological solutions. Future studies are expected to further explore its mechanistic pathways, optimize its performance, and expand its utility across diverse fields.
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